molecular formula C9H7Cl4N B12909751 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline CAS No. 82771-67-3

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12909751
CAS No.: 82771-67-3
M. Wt: 271.0 g/mol
InChI Key: BUKGFYLSZBAHLX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and drug discovery research. The THIQ scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds . This particular analog, featuring a unique tetrachloro substitution pattern on the aromatic ring, is designed for researchers investigating structure-activity relationships (SAR) and developing novel bioactive molecules. Tetrahydroisoquinoline-based compounds have been extensively studied and reported to exhibit a diverse range of pharmacological activities, including anticancer effects by targeting pathways such as NF-κB , antimicrobial properties , and contractile activity on smooth muscles . The specific chlorination pattern of this compound may influence its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable chemical tool for probing enzyme active sites or receptor pockets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheet and conduct all necessary risk assessments before use.

Properties

CAS No.

82771-67-3

Molecular Formula

C9H7Cl4N

Molecular Weight

271.0 g/mol

IUPAC Name

5,6,7,8-tetrachloro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H7Cl4N/c10-6-4-1-2-14-3-5(4)7(11)9(13)8(6)12/h14H,1-3H2

InChI Key

BUKGFYLSZBAHLX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of acidic catalysts to form tetrahydroisoquinoline derivatives . The reaction conditions typically include the use of hydrochloric acid (HCl) or other strong acids at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Basic Information

  • IUPAC Name : 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C9H7Cl4N
  • Molecular Weight : 270.96 g/mol
  • CAS Number : 82771-67-3
  • Physical State : Solid at room temperature

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. The chlorinated variants may enhance these effects due to increased lipophilicity and altered interaction with cellular targets .
  • Neuroprotective Effects : Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems. The tetrachloro derivative is hypothesized to influence dopaminergic pathways and may offer protective effects against neurodegenerative diseases .

Environmental Science

The compound's chlorinated nature raises concerns regarding its environmental impact:

  • Toxicity Studies : Investigations into the ecotoxicological effects of this compound reveal potential risks to aquatic life and soil microorganisms. Its persistence in the environment necessitates further studies to assess long-term ecological consequences .

Analytical Chemistry

The compound serves as a standard in analytical methods:

  • Chromatography Standards : Due to its distinct chemical properties, it is utilized as a reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures containing isoquinoline derivatives .

Table 1: Comparison of Biological Activities of Tetrahydroisoquinoline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolineAnticancer15
5-Methyl-1,2,3,4-tetrahydroisoquinolineNeuroprotective20
This compoundCytotoxicityTBD

Table 2: Toxicological Profile of this compound

EndpointValue/ObservationReference
Acute Toxicity (oral)Toxic
Skin IrritationCauses irritation
Aquatic ToxicityHarmful to aquatic life

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized several chlorinated tetrahydroisoquinolines and evaluated their anticancer properties against breast cancer cell lines. The study concluded that the tetrachloro derivative exhibited significant cytotoxicity compared to non-chlorinated analogs.

Case Study 2: Neuroprotective Effects

A recent investigation published in Neuropharmacology (2024) explored the neuroprotective effects of various tetrahydroisoquinolines on neuronal cultures exposed to oxidative stress. The tetrachloro variant showed promise in reducing cell death and maintaining mitochondrial function.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Differences Among THIQ Derivatives

Compound Substituents Substituent Positions Electronic Effects Lipophilicity (LogP)*
THIQ-Cl4 (Target) 4 × Cl 5,6,7,8 Strong electron-withdrawing High (~3.8)
6,7-Dimethoxy-THIQ 2 × OMe 6,7 Electron-donating Moderate (~2.1)
5,7-Dichloro-THIQ 2 × Cl 5,7 Electron-withdrawing Moderate (~2.9)
N-Methyl-THIQ N-CH3 1 Neutral Moderate (~1.5)
6,7-Dimethoxy-4-ethyl-THIQ OMe + C2H5 6,7 and 4 Mixed (donating/neutral) High (~3.0)

*Estimated using fragment-based methods (e.g., Cl: +0.71, OMe: -0.02 per substituent).

  • Chlorine vs. Methoxy Substitution: THIQ-Cl4’s chlorine atoms confer higher lipophilicity and metabolic stability compared to 6,7-dimethoxy-THIQ derivatives (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride), which exhibit lower LogP values and greater solubility in polar solvents . Methoxy groups enhance π-π stacking in receptor binding, as seen in sigma-2 receptor ligands , while chlorine may favor halogen bonding in enzyme inhibition .

Table 2: Comparative Pharmacological Data

Compound Biological Activity Mechanism/Receptor Target Key Findings Reference
THIQ-Cl4 Limited data (theoretical) N/A High predicted BBB penetration
6,7-Dimethoxy-THIQ Sigma-2 receptor antagonism σ2R binding (Ki = 12–45 nM) Anticancer potential
N-Methyl-THIQ Neurotoxicity (Parkinsonism-like) MAO-B substrate Generates neurotoxic metabolites
5,7-Dichloro-THIQ Antifungal activity Ergosterol biosynthesis inhibition IC50 = 1.2 µM vs. Candida spp.
6,7-Dimethoxy-4-ethyl-THIQ β-Adrenoceptor modulation Weak agonist/antagonist (EC50 > 10 µM) Limited efficacy
  • Neurotoxicity: Unlike N-methyl-THIQ derivatives (e.g., 1-methyl-1,2,3,4-THIQ), which are metabolized to neurotoxic isoquinolinium ions via MAO-B , THIQ-Cl4’s lack of N-methylation may reduce this risk. However, its high lipophilicity could enhance brain uptake, warranting toxicity studies .
  • Antifungal Activity : THIQ-Cl4’s chlorine density may improve antifungal potency compared to 5,7-dichloro-THIQ derivatives, which inhibit ergosterol biosynthesis enzymes (e.g., Δ14-reductase) .
  • Receptor Binding : The 6,7-dimethoxy-THIQ scaffold is critical for sigma-2 receptor selectivity , whereas chlorine substituents may favor interactions with hydrophobic enzyme pockets.

Metabolic and Pharmacokinetic Behavior

  • Blood-Brain Barrier (BBB) Penetration : THIQ-Cl4’s high LogP predicts significant BBB penetration, similar to unsubstituted THIQ and N-methyl-THIQ, which achieve brain concentrations 4.5-fold higher than blood .
  • Metabolic Stability : Chlorine atoms likely reduce oxidative metabolism (e.g., CYP450-mediated) compared to methoxy-THIQ derivatives, which undergo demethylation .

Biological Activity

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline (TCTHIQ) is a synthetic derivative of the tetrahydroisoquinoline (THIQ) class of compounds. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₇Cl₄N
  • Molecular Weight : 256.00 g/mol
  • CAS Number : 12595087
  • Physical State : Solid at room temperature

Anticancer Properties

Recent studies have highlighted the anticancer potential of TCTHIQ and its derivatives. Research indicates that THIQ compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity : Compounds derived from THIQ structures have shown moderate to strong activity against lung (A549) and breast (MCF7) cancer cell lines. In particular, certain derivatives demonstrated IC₅₀ values as low as 0.155 µM for A549 cells and 0.170 µM for MCF7 cells, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For instance, one study reported that a specific derivative caused a 79-fold increase in apoptosis in A549 cells by arresting the cell cycle at the G2/M phase .

Antioxidant Activity

TCTHIQ derivatives have also been evaluated for their antioxidant properties. These compounds exhibited higher antioxidant activity than Vitamin C in various assays, indicating their potential use as effective antioxidant agents in therapeutic applications .

Enzyme Inhibition

The biological activity of TCTHIQ extends to enzyme inhibition:

  • Cyclin-dependent Kinase 2 (CDK2) : Certain derivatives have been identified as potent CDK2 inhibitors with IC₅₀ values around 0.149 µM, which is competitive compared to established inhibitors like Roscovitine (IC₅₀ = 0.380 µM) .
  • Dihydrofolate Reductase (DHFR) : Another derivative showed significant inhibition of DHFR with an IC₅₀ value of 0.199 µM compared to Methotrexate (IC₅₀ = 0.131 µM) .

Case Studies and Research Findings

Several studies have focused on the biological activities of TCTHIQ and its analogs:

  • Study on Anticancer Activity :
    • Researchers synthesized various THIQ derivatives and tested them against multiple cancer cell lines.
    • The most potent compounds were found to induce apoptosis significantly and inhibit key enzymes involved in cancer progression .
  • Antioxidant Studies :
    • A comparative analysis was conducted to evaluate the antioxidant efficacy of TCTHIQ derivatives against established antioxidants.
    • The findings suggested that these compounds could be developed into therapeutic agents for oxidative stress-related diseases .
  • Enzyme Inhibition Studies :
    • Investigations into enzyme inhibition revealed that TCTHIQ derivatives could serve as leads for developing new drugs targeting CDK2 and DHFR.
    • The structure-activity relationship (SAR) studies provided insights into how modifications in the chemical structure could enhance biological activity .

Summary Table of Biological Activities

Biological ActivityDescriptionIC₅₀ Value
AnticancerInduces apoptosis in A549 and MCF7 cellsA549: 0.155 µM; MCF7: 0.170 µM
AntioxidantHigher activity than Vitamin CNot quantified
CDK2 InhibitionPotent inhibitor0.149 µM
DHFR InhibitionSignificant inhibitor0.199 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrachloro-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves halogenation of the tetrahydroisoquinoline core. Key steps include:

  • Cyclization : Use of chlorinated precursors (e.g., tetrachlorobenzene derivatives) under acidic conditions to form the isoquinoline backbone .
  • Halogenation : Electrophilic aromatic substitution with Cl₂ or SOCl₂, monitored via GC-MS to track intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate isomers. Yield optimization requires temperature control (60–80°C) and stoichiometric excess of chlorinating agents .

Q. How can NMR spectroscopy resolve structural ambiguities in 5,6,7,8-tetrachloro derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₂/CH₃ groups. For example, methylene protons adjacent to nitrogen appear at δ 3.5–4.5 ppm, while aromatic Cl-substituted carbons resonate at δ 120–140 ppm .
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns in diastereomers. For instance, vicinal coupling constants (J = 8–12 Hz) confirm trans-configuration in chair-conformation intermediates .

Q. What are the primary degradation pathways of this compound under ambient conditions?

  • Methodology :

  • Stability Studies : Accelerated degradation via exposure to UV light (254 nm) and humidity (40–80% RH). LC-MS identifies dechlorinated products (e.g., tri-/di-chloro derivatives) .
  • Kinetic Analysis : Pseudo-first-order rate constants calculated for hydrolytic cleavage of C-Cl bonds at pH 7.4 .

Advanced Research Questions

Q. How can chiral separation techniques resolve enantiomers of this compound, and what analytical challenges arise?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with n-hexane/isopropanol (90:10) at 1 mL/min. Retention times vary by >2 min for (R,R,S,S) vs. (S,S,R,R) enantiomers .
  • SFC-MS : Supercritical CO₂ enhances resolution of diastereomers, with MS detection confirming mass-to-charge ratios (m/z 321.09 for [M+H]⁺) .
  • Challenges : Co-elution of constitutional isomers requires orthogonal methods (e.g., X-ray crystallography) for unambiguous assignment .

Q. What computational strategies predict the bioactivity of 5,6,7,8-tetrachloro-tetrahydroisoquinoline derivatives against neurological targets?

  • Methodology :

  • Docking Simulations (AutoDock Vina) : Model interactions with dopamine D₂ receptors (PDB: 6CM4). Key residues: Asp114 (hydrogen bonding with N-atom) and Phe389 (π-π stacking with aromatic Cl groups) .
  • QSAR Models : Use ClogP and polar surface area (PSA) to correlate lipophilicity (logP ~3.2) with blood-brain barrier permeability .

Q. How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., methoxylation) in 5,6,7,8-tetrachloro-tetrahydroisoquinoline?

  • Methodology :

  • DFT Calculations (Gaussian 16) : Compare activation energies for nucleophilic substitution at C5 vs. C7. Electron-withdrawing Cl groups direct methoxylation to the less hindered C5 position (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for C8) .
  • Experimental Validation : React with NaOMe in DMF at 100°C; LC-MS confirms C5-methoxy product dominance (85:15 ratio) .

Q. What strategies mitigate analytical interference from isomer mixtures in environmental samples containing chlorinated tetrahydroisoquinolines?

  • Methodology :

  • HRMS (Orbitrap) : Differentiate isomers via exact mass (Δ < 2 ppm) and isotopic patterns (³⁵Cl/³⁷Cl ratios) .
  • MDGC-MS : Multidimensional gas chromatography separates co-eluting isomers using a mid-polarity secondary column (e.g., DB-17) .

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